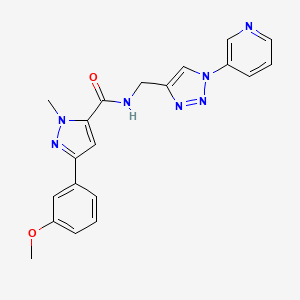

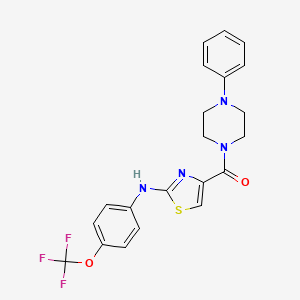

![molecular formula C17H11Cl3N2O3 B2359210 [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate CAS No. 343374-51-6](/img/structure/B2359210.png)

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazole derivatives have been synthesized by researchers around the globe for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis

Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The chemistry of oxazole compounds has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical and Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Potential

- Synthesized heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, similar in structure to the compound , exhibited significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute, USA. These compounds also demonstrated in vitro antibacterial and antifungal activities, showing potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Nonlinear Optical Properties

- Novel compounds structurally related to the subject compound were synthesized to study their third-order nonlinear optical properties. These compounds, characterized by advanced spectroscopic techniques, displayed excellent optical limiting behavior at 532 nm, indicating potential applications in photonics and optoelectronics (Murthy et al., 2013).

Antibacterial Properties

- A study on novel heterocyclic compounds containing the 1,2-oxazol-3-yl fragment showed good antibacterial activity against various pathogenic strains like Pseudomonas aeruginosa and Escherichia coli, indicating the compound's relevance in developing new antibacterial agents (Mehta, 2016).

Photolysis Studies

- Research on the photolysis of vinclozolin, a compound with a similar oxazolidine structure, in different solvents provided insights into the stability and transformation of such compounds. This information is vital for understanding the environmental fate and behavior of these chemical entities (Clark & Watkins, 1984).

Quantum Chemical Analysis

- The quantum chemical analysis of antimycobacterial compounds structurally related to the compound revealed their stability and potential as new antimycobacterial agents. This kind of analysis is crucial for the rational design of new drugs (Wojciechowski & Płoszaj, 2020).

Lipase and α-Glucosidase Inhibition

- Novel heterocyclic compounds derived from a related structure were synthesized and evaluated for their lipase and α-glucosidase inhibition, indicating potential applications in the treatment of diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other compounds, it may interact with various receptors or enzymes, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires detailed studies on the compound’s interaction with its targets, the biochemical pathways it affects, and the resulting changes in cellular function .

Direcciones Futuras

Propiedades

IUPAC Name |

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2O3/c18-10-5-6-15(14(20)7-10)21-17(23)24-9-11-8-16(25-22-11)12-3-1-2-4-13(12)19/h1-8H,9H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOWARVRARVTFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

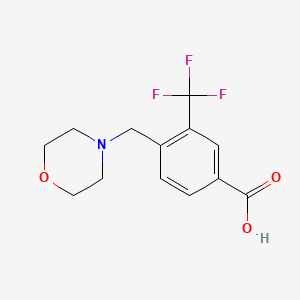

![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2359130.png)

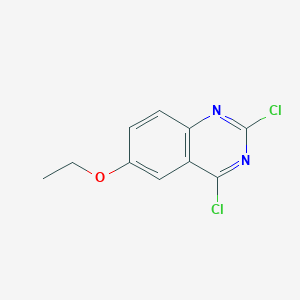

![2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine](/img/structure/B2359131.png)

![2-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2359132.png)

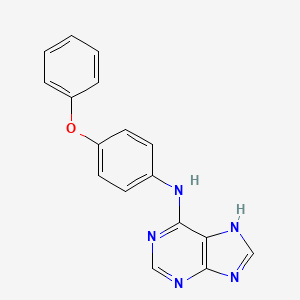

![Ethyl 3-oxo-4-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2359133.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2359134.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2359135.png)

![N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2359136.png)

![N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359149.png)